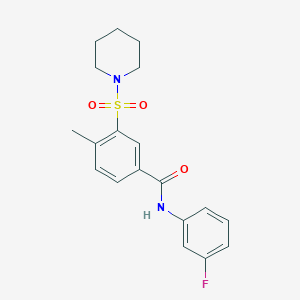
N-(3-fluorophenyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide, commonly known as FP-RM-3, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications.
Mécanisme D'action
FP-RM-3 is believed to exert its pharmacological effects through the modulation of ion channels and receptors in the central nervous system. Specifically, it has been shown to block voltage-gated sodium channels and enhance GABAergic neurotransmission, leading to an overall decrease in neuronal excitability.
Biochemical and Physiological Effects
FP-RM-3 has been shown to produce a range of biochemical and physiological effects in animal models. These include a reduction in pain sensitivity, a decrease in seizure activity, and an improvement in cognitive function. Additionally, FP-RM-3 has been shown to reduce inflammation and oxidative stress, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of FP-RM-3 is its high potency and selectivity for its target receptors, which makes it a useful tool for studying the physiological and pharmacological effects of ion channel and receptor modulation. However, one limitation of FP-RM-3 is its relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several potential future directions for FP-RM-3 research. One area of interest is the development of more potent and selective analogs of FP-RM-3 for use in preclinical and clinical studies. Additionally, further investigation into the mechanisms of action and potential therapeutic applications of FP-RM-3 is warranted. Finally, the development of more efficient and cost-effective synthesis methods for FP-RM-3 may facilitate its use in future research.
Conclusion
FP-RM-3 is a synthetic compound that has shown promise in preclinical studies for its potential therapeutic applications in the treatment of neurological disorders. Its mechanism of action involves the modulation of ion channels and receptors in the central nervous system, leading to a range of biochemical and physiological effects. While FP-RM-3 has some limitations for lab experiments, its high potency and selectivity make it a useful tool for studying ion channel and receptor modulation. There are several potential future directions for FP-RM-3 research, including the development of more potent analogs and further investigation into its mechanisms of action and therapeutic applications.
Méthodes De Synthèse
FP-RM-3 is synthesized through a multi-step process that involves the reaction of 3-fluoroaniline with 4-methylbenzoyl chloride in the presence of a base to form the intermediate 3-fluoro-N-(4-methylbenzoyl)aniline. This intermediate is then reacted with piperidine-1-sulfonyl chloride to yield FP-RM-3.
Applications De Recherche Scientifique
FP-RM-3 has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in animal models. Additionally, FP-RM-3 has been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-14-8-9-15(19(23)21-17-7-5-6-16(20)13-17)12-18(14)26(24,25)22-10-3-2-4-11-22/h5-9,12-13H,2-4,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQQKXFNVGXNPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3,4-dimethylphenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6117791.png)
![6-methyl-4-[(2-phenylethyl)amino]-3-propionyl-2H-pyran-2-one](/img/structure/B6117802.png)
![5,5'-[(3-methoxyphenyl)methylene]bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B6117806.png)
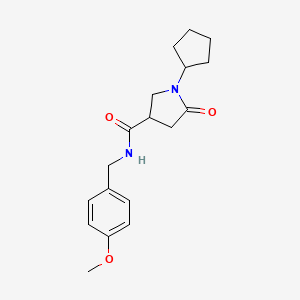
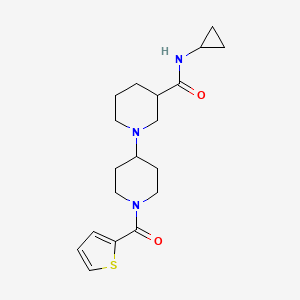

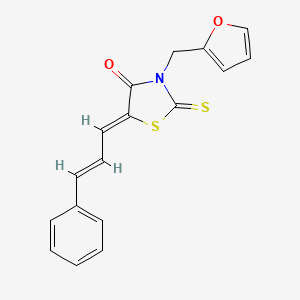
![1,2-dihydro-5-acenaphthylenyl[1-(2-pyridinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6117831.png)
![7-(3,4-difluorobenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6117844.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(4-methyl-1-piperazinyl)benzamide](/img/structure/B6117847.png)
![N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperidinyl)ethyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B6117852.png)
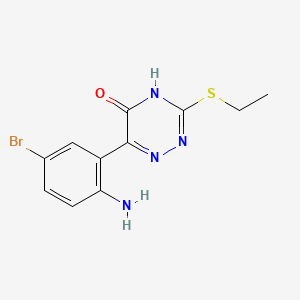
![N-mesityl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6117862.png)
![ethyl 2-[(3-chlorophenyl)amino]-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6117864.png)
